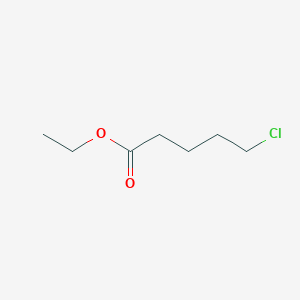Ethyl 5-chloropentanoate
CAS No.: 2323-81-1
Cat. No.: VC4093721
Molecular Formula: C7H13ClO2
Molecular Weight: 164.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2323-81-1 |
|---|---|
| Molecular Formula | C7H13ClO2 |
| Molecular Weight | 164.63 g/mol |
| IUPAC Name | ethyl 5-chloropentanoate |
| Standard InChI | InChI=1S/C7H13ClO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3 |
| Standard InChI Key | JHPBGAORCOXWNO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCCCCl |
| Canonical SMILES | CCOC(=O)CCCCCl |
Introduction
Structural and Molecular Characteristics
Ethyl 5-chloropentanoate features a linear carbon chain with a chlorine atom at the terminal position (C5) and an ethyl ester group at C1 (Figure 1). The IUPAC name (ethyl 5-chloropentanoate) reflects this arrangement, while its Canonical SMILES () provides a precise representation of atomic connectivity . The compound’s molecular weight is 164.63 g/mol, and its density is approximately .
Key Structural Features:
-
Ester Group (): Enhances solubility in organic solvents and participates in hydrolysis or transesterification reactions.
-
Chlorine Atom (): Introduces polarity and enables nucleophilic substitution reactions, making the compound a versatile synthetic intermediate.
Physical and Chemical Properties
Ethyl 5-chloropentanoate exhibits distinct physicochemical properties critical for its handling and application in laboratory settings (Table 1) :
Table 1: Physicochemical Properties of Ethyl 5-Chloropentanoate
| Property | Value |
|---|---|
| Boiling Point | |
| Flash Point | |
| Vapor Pressure | |
| LogP (Partition Coefficient) | 1.99 |
| Refractive Index | 1.431 |
The compound’s moderate boiling point and low vapor pressure suggest stability under standard laboratory conditions, while its LogP value indicates moderate lipophilicity, favoring membrane permeability in biological systems.
Reactivity and Synthetic Utility
Hydrolysis and Functional Group Interconversion
Ethyl 5-chloropentanoate undergoes hydrolysis in acidic or basic media to yield 5-chloropentanoic acid and ethanol. This reaction is pivotal for generating carboxylic acid derivatives, which are precursors for amides and esters in drug synthesis .
Nucleophilic Substitution at the Chlorine Center
The chlorine atom at C5 participates in reactions with nucleophiles such as amines or thiols. For example, reaction with ammonia produces 5-aminopentanoic acid derivatives, which are building blocks for peptidomimetics .
Reduction Pathways
Reduction with agents like lithium aluminum hydride () converts the ester to 5-chloropentanol, a compound with applications in polymer chemistry .
Applications in Pharmaceutical Research
Antimicrobial Agent Development
Recent studies demonstrate the use of ethyl 5-chloropentanoate derivatives in combating microbial pathogens. For instance, 5-chloro-4-(1,3-oxazol-5-yl)pyrrole-3-carboxylic acid, synthesized from ethyl 5-chloropentanoate precursors, exhibits potent antifungal activity against Candida albicans (MIC: ) . The chlorine atom enhances membrane penetration, while the oxazole ring contributes to target binding.
Table 2: Antimicrobial Activity of a Representative Derivative
| Microorganism | MIC () |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Role in Heterocyclic Chemistry
Ethyl 5-chloropentanoate serves as a precursor for pyrrole and oxazole derivatives via van Leusen reactions. These heterocycles are integral to drugs targeting inflammation and cancer .
Biological Activity and Mechanistic Insights
The compound’s esterase susceptibility and chlorine-mediated alkylation underpin its bioactivity. Hydrolysis in vivo releases 5-chloropentanoic acid, which may interfere with fatty acid metabolism in pathogens. Additionally, covalent modification of microbial enzymes by chlorine-substituted intermediates contributes to its antimicrobial effects .
Comparative Analysis with Structural Analogs
Ethyl 5-chloropentanoate’s uniqueness becomes evident when compared to non-halogenated or non-esterified analogs (Table 3):
Table 3: Comparative Features of Related Compounds
| Compound | Key Features | Reactivity Profile |
|---|---|---|
| Ethyl valerate | Lacks chlorine; lower polarity | Limited substitution |
| 5-Chloropentanoic acid | Free carboxylic acid group | Enhanced acidity |
| Pentanoyl chloride | Acyl chloride functionality | High electrophilicity |
The dual functionality of ethyl 5-chloropentanoate enables broader synthetic utility compared to these analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume